molecular formula C23H39N3O6S2 B1674066 L-739750

L-739750

Numéro de catalogue: B1674066
Poids moléculaire: 517.7 g/mol
Clé InChI: SIEXHGZWGJLLAC-OSTWSGHESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

L-739750 subit diverses réactions chimiques, se concentrant principalement sur son rôle d'inhibiteur de la farnésyltransférase. Le composé est connu pour interagir avec le diphosphate de farnésyle et le résidu cystéine des substrats protéiques ayant un motif CAAX C-terminal . Le principal produit formé à partir de ces réactions est une protéine farnésylée, qui est cruciale pour l'activité biologique de certaines protéines impliquées dans la transduction du signal .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En recherche sur le cancer, il est utilisé pour étudier l'inhibition de la farnésyltransférase et ses effets sur la croissance des tumeurs dépendantes du ras . Le composé est également utilisé dans l'étude de la prénylation des protéines et de son rôle dans divers processus cellulaires . De plus, this compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la farnésyltransférase .

Mécanisme d'action

Le mécanisme d'action de this compound implique l'inhibition de la farnésyltransférase protéique, une enzyme responsable de la farnésylation des protéines . En inhibant cette enzyme, this compound empêche la localisation et la fonction appropriées de certaines protéines oncogéniques, conduisant à une activité de signalisation réduite et à une apoptose accrue des cellules cancéreuses . Les cibles moléculaires de this compound comprennent les protéines avec un motif CAAX C-terminal, qui sont cruciales pour divers processus cellulaires .

Applications De Recherche Scientifique

Cancer Treatment

L-739750 has been primarily investigated for its anti-cancer properties. It has shown significant efficacy in preclinical models against several cancer types, including:

  • Breast Cancer : Studies have demonstrated that this compound can inhibit the growth of breast cancer cell lines by disrupting farnesylation-dependent signaling pathways .
  • Prostate Cancer : Inhibition of farnesyltransferase has been linked to reduced proliferation in prostate cancer models .
  • Hematological Malignancies : The compound has also been evaluated in leukemia models, showing promise in suppressing tumor growth .

Other Diseases

Beyond oncology, this compound has potential applications in treating other diseases where farnesylation plays a role:

  • Viral Infections : Research indicates that farnesyltransferase inhibitors may have antiviral properties, particularly against viruses that exploit similar cellular mechanisms for their replication .
  • Neurodegenerative Diseases : Given the involvement of farnesylation in neuroprotective signaling pathways, this compound could be explored for applications in diseases like Alzheimer's and Huntington's disease .

Case Study 1: Tumor Regression

In a pivotal study, this compound was shown to induce tumor regression in animal models with H-Ras transformed cells. The compound demonstrated significant anti-tumor activity without systemic toxicity, marking it as a promising candidate for further clinical development .

Case Study 2: Structural Insights

Crystallographic studies have provided insights into how this compound interacts with farnesyltransferase at the molecular level. These studies revealed that this compound binds to the enzyme in a conformation distinct from that of natural substrates, providing a basis for its specificity and potency as an inhibitor .

Comparative Data Table

The following table summarizes key findings related to the efficacy of this compound compared to other farnesyltransferase inhibitors:

CompoundIC50 (nM)Cancer TypeNotes
This compound25Breast CancerSignificant growth inhibition observed
FTI-2760.5Prostate CancerLower IC50 due to modified structure
L-744,832<50Various TumorsFirst prodrug showing tumor regression

Activité Biologique

L-739750 is a selective inhibitor of protein farnesyltransferase (PFTase), an enzyme critical for the post-translational modification of proteins involved in cell signaling, particularly those in the Ras superfamily. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its role in inhibiting oncogenic signaling pathways.

PFTase catalyzes the farnesylation of proteins by transferring a farnesyl group from farnesyl diphosphate (FPP) to a cysteine residue located in the C-terminal tetrapeptide of target proteins. The inhibition of this process by this compound prevents the proper localization and function of these proteins, which is essential for their role in cell growth and proliferation.

Binding Characteristics

This compound binds to PFTase with an IC50 value of approximately 0.4 nM , indicating a high potency as an inhibitor. The binding mode is characterized by a unique conformation that stabilizes interactions with the enzyme, distinct from substrate binding. Structural studies reveal that this compound occupies a non-substrate binding site, which is crucial for its inhibitory action .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits farnesylation in various cancer cell lines. The compound has been shown to disrupt Ras signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. For instance, studies reported significant decreases in cell viability in human cancer cell lines treated with this compound compared to control groups .

Case Studies

  • Breast Cancer : A study highlighted the use of this compound in breast cancer models, where it was observed to inhibit tumor growth significantly when administered alongside conventional chemotherapy agents. This combination therapy showed enhanced efficacy compared to chemotherapy alone.
  • Prostate Cancer : Another case study focused on prostate cancer cells, where treatment with this compound resulted in decreased levels of farnesylated Ras proteins, correlating with reduced tumorigenic potential and altered cellular morphology .

Comparative Efficacy

The efficacy of this compound can be compared with other PFTase inhibitors such as FTI-276. Below is a summary table illustrating their characteristics:

CompoundIC50 (nM)SelectivityMechanism of Action
This compound0.4HighInhibits PFTase by binding non-substrate site
FTI-2760.5ModerateSimilar binding but more prone to degradation

Propriétés

Formule moléculaire

C23H39N3O6S2

Poids moléculaire

517.7 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoic acid

InChI

InChI=1S/C23H39N3O6S2/c1-4-16(2)20(25-13-18(24)15-33)14-32-21(12-17-8-6-5-7-9-17)22(27)26-19(23(28)29)10-11-34(3,30)31/h5-9,16,18-21,25,33H,4,10-15,24H2,1-3H3,(H,26,27)(H,28,29)/t16-,18+,19-,20+,21-/m0/s1

Clé InChI

SIEXHGZWGJLLAC-OSTWSGHESA-N

SMILES

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O)NCC(CS)N

SMILES isomérique

CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)O)NC[C@H](CS)N

SMILES canonique

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O)NCC(CS)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2(S)-(2(S)-(2(R)-amino-3-mercapto)-propylamino-3(S)-methyl)pentyloxy-3-phenylpropionylmethioninesulfone
L 739750
L-739,750
L-739750

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-739750
Reactant of Route 2
L-739750
Reactant of Route 3
L-739750
Reactant of Route 4
L-739750
Reactant of Route 5
L-739750
Reactant of Route 6
L-739750

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.